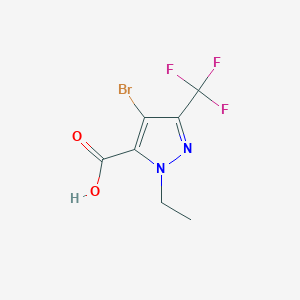

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O2/c1-2-13-4(6(14)15)3(8)5(12-13)7(9,10)11/h2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKJEBOOGXPMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 277.06 g/mol. The compound features a pyrazole ring, bromine atom, trifluoromethyl group, and a carboxylic acid functional group, which contribute to its biological activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds in the pyrazole family have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-2 |

| Diclofenac | 54.65 | COX-2 |

In a comparative study, derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating significant potential as anti-inflammatory agents .

Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies. Notably, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity against several cancer cell lines.

Case Study: Breast Cancer

In research involving MDA-MB-231 breast cancer cells, compounds similar to 4-bromo derivatives showed significant apoptosis-inducing activity at concentrations as low as 1.0 μM. The enhancement of caspase-3 activity indicated that these compounds could effectively trigger programmed cell death .

| Compound | Concentration (μM) | Effect |

|---|---|---|

| 4-Bromo derivative | 1.0 | Induced morphological changes |

| 4-Bromo derivative | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been noted in various studies, particularly against bacterial strains. The unique structural features of the compound allow for interaction with microbial targets.

Case Study: Bacterial Inhibition

Research has indicated that specific pyrazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing inflammatory mediators.

- Induction of Apoptosis : It enhances apoptotic pathways in cancer cells through caspase activation.

- Disruption of Microbial Function : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid contributes to its potential as a pharmaceutical agent. Key applications include:

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class exhibit anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets, including cyclooxygenase enzymes, which are crucial in inflammatory pathways.

2. Anticancer Activity

Studies have suggested that pyrazole derivatives can inhibit certain cancer cell lines. Specific investigations into the interactions of this compound with metabolic pathways may reveal mechanisms that could lead to the development of anticancer agents.

3. Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in various disease processes. This inhibition can lead to therapeutic applications in treating conditions like diabetes and cardiovascular diseases through modulation of metabolic pathways.

Agrochemical Applications

The compound's properties also extend to agricultural sciences:

1. Herbicidal Activity

Research has indicated that pyrazole derivatives can exhibit herbicidal properties. The structural characteristics of this compound may contribute to its effectiveness in controlling weed species while minimizing impact on crops .

2. Pesticide Development

Given its biological activity, this compound could serve as a lead structure for developing new pesticides aimed at specific pests while reducing environmental impact compared to traditional chemicals .

Material Science Applications

In material science, the compound's unique features allow for diverse applications:

1. Functional Polymers

Research has explored the use of pyrazole derivatives in synthesizing functional polymers that can be utilized in coatings and adhesives due to their chemical stability and reactivity .

2. Ligands for Metal Complexes

The presence of carboxylic acid functional groups enables the formation of metal complexes, making this compound a candidate for developing new catalysts or materials with specific electronic properties .

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Substituents at N1 Position

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Key Differences: Methyl group at N1 instead of ethyl; ethyl at position 3 replaces trifluoromethyl. The ethyl group at N1 increases lipophilicity relative to methyl, possibly enhancing metabolic stability .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Key Differences : Lacks the 4-bromo substituent.

- Impact : Bromine at position 4 in the target compound introduces steric bulk and polarizability, which may improve target selectivity in antiviral applications .

Halogen and Functional Group Variations

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

- Key Differences : Halogens at positions 4 (Cl) and 5 (Br); carboxylic acid at position 3 instead of 5.

- Impact : Positional isomerism alters electronic distribution, reducing hydrogen-bonding capacity compared to the target compound. The absence of CF₃ diminishes electron-withdrawing effects .

Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

- Key Differences : Trifluoromethyl at position 5 (vs. 3); carboxylic acid esterified as ethyl ester.

- Impact : Esterification reduces polarity and bioavailability, while trifluoromethyl at position 5 may disrupt π-stacking interactions in enzyme binding .

Complex Substituents

3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Key Differences: Propanoic acid chain at N1; methyl at position 5. Impact: The extended chain increases molecular weight and solubility but may hinder membrane permeability. Methyl at position 5 reduces steric hindrance compared to bromine .

4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Key Differences: Hydroxyethyl group at N1.

Molecular Weight and Lipophilicity

*logP values estimated using fragment-based methods.

- Key Trends :

- Bromine and trifluoromethyl groups increase molecular weight and lipophilicity.

- Ethyl at N1 (target) vs. methyl (analogs) slightly elevates logP, favoring membrane permeability.

Preparation Methods

Pyrazole Core Formation and Substitution

A common approach starts with the synthesis of an ethyl pyrazole-5-carboxylate intermediate, which is then functionalized further. According to patent WO2021096903A1, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate derivatives are prepared via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate in an acetonitrile system with sulfuric acid as a catalyst.

The oxidation step is critical for establishing the aromatic pyrazole ring system from the dihydro intermediate.

Bromination

Selective bromination at the 4-position of the pyrazole ring is achieved using brominating agents such as bromine or bromide salts in the presence of catalysts or under controlled conditions. The patent CN111072630A describes preparation methods involving bromopyrazole intermediates where bromination is conducted in organic solvents with stirring and reflux to ensure high yield and purity.

N1-Ethylation

N1-ethylation is achieved by alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl bromide) in the presence of a base. This step is usually performed after ring formation and substitution to avoid side reactions.

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 is often introduced via hydrolysis of the corresponding ester intermediate. For example, ethyl pyrazole-5-carboxylate derivatives are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Representative Preparation Procedure (Based on Patent WO2021096903A1)

Analysis of Key Reaction Parameters

| Parameter | Range/Condition | Effect on Reaction |

|---|---|---|

| Oxidizing agent (potassium persulfate) | 1.0–2.0 equivalents (optimal 1.3–1.7 eq) | Ensures efficient oxidation of dihydropyrazole to aromatic pyrazole |

| Acid catalyst (sulfuric acid) | 0.05–1.5 equivalents (preferably <0.2 eq) | Catalyzes oxidation, controls reaction rate |

| Temperature (oxidation step) | 0–60 °C (preferably 15–35 °C for mixing, 55–65 °C for heating) | Influences reaction kinetics and yield |

| Solvent | Acetonitrile | Good solvent for oxidation and bromination steps |

| Bromination conditions | Reflux with stirring | Promotes selective bromination at 4-position |

Research Findings and Considerations

The oxidation of dihydropyrazole intermediates with potassium persulfate in the presence of sulfuric acid is a mild and efficient method to obtain the aromatic pyrazole core with bromine substitution.

The use of acetonitrile as solvent facilitates both oxidation and bromination steps due to its polarity and stability under reaction conditions.

Controlled addition of acid catalyst and oxidizing agent equivalents is crucial to avoid over-oxidation or side reactions that reduce yield.

Bromination selectivity is influenced by solvent choice, temperature, and reaction time.

N-alkylation (ethylation) must be carefully controlled to avoid multiple substitutions or ring degradation.

Hydrolysis of ester intermediates to carboxylic acids is a standard, well-established procedure.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Oxidation | Potassium persulfate, sulfuric acid, acetonitrile, 15–65 °C | Aromatic pyrazole ring formation |

| 2 | Bromination | Bromine or bromide salts, reflux, acetonitrile | 4-Bromo substitution on pyrazole ring |

| 3 | Trifluoromethylation | Electrophilic trifluoromethyl reagent, catalyst | Introduction of trifluoromethyl group at C3 |

| 4 | N1-Ethylation | Ethyl halide, base, polar aprotic solvent | N1-ethyl substitution |

| 5 | Ester Hydrolysis | Acidic or basic hydrolysis | Conversion to carboxylic acid at C5 |

Q & A

Q. What are the established synthetic routes for 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of ethyl 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate with aryl boronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ and K₃PO₄ can introduce aryl groups at the 4-position . Hydrolysis of the ethyl ester to the carboxylic acid is achieved via NaOH in methanol, yielding the final product with ~70% efficiency after acidification and purification . Key factors affecting yield include catalyst loading, solvent choice, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To verify substituent positions and ethyl/trifluoromethyl groups.

- IR spectroscopy : Confirms carboxylic acid (-COOH) and C=O stretches.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Melting point analysis : Assesses purity .

For advanced purity checks, HPLC or elemental analysis may supplement these methods.

Q. How does the bromine substituent at the 4-position influence further functionalization?

The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amine, or heterocyclic groups. Its electron-withdrawing nature also activates the pyrazole ring for nucleophilic substitutions. However, steric hindrance from the ethyl and trifluoromethyl groups may limit reactivity at adjacent positions, necessitating careful optimization of catalysts (e.g., Pd vs. Cu) and ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between palladium-based catalysts for cross-coupling reactions?

Discrepancies in catalytic performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) often arise from ligand steric/electronic effects and substrate compatibility. Systematic optimization involves:

- Screening ligand-catalyst pairs (e.g., biphenyl ligands for electron-deficient substrates).

- Adjusting solvent polarity (DMF for polar intermediates, toluene for sterically hindered systems).

- Monitoring reaction progress via TLC or LC-MS to identify side products .

For example, Pd(PPh₃)₄ may outperform bulkier catalysts in sterically congested systems due to better accessibility .

Q. What computational strategies guide the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with biological activity to predict potency.

- Molecular docking : Identifies binding interactions with targets (e.g., measles virus RNA polymerase), prioritizing derivatives with improved affinity.

- ADMET prediction : Evaluates pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier permeability) .

These methods reduce experimental trial-and-error by highlighting substituents (e.g., electron-withdrawing groups) that enhance target engagement .

Q. How can structure-activity relationship (SAR) studies be conducted for pyrazole derivatives lacking direct biological data?

SAR extrapolation from structurally related compounds is key:

- Bioisosteric replacement : Substitute the trifluoromethyl group with chloro or nitro groups to modulate lipophilicity.

- Functional group variation : Replace the carboxylic acid with amides or esters to alter solubility and membrane permeability.

- In vitro assays : Test derivatives against relevant targets (e.g., antiviral or antimicrobial models) to validate hypotheses .

For instance, pyrazole-carboxylic acids with 4-aryl substitutions show enhanced anti-inflammatory activity, suggesting similar trends for brominated analogs .

Q. What strategies address low yields in ester-to-carboxylic acid hydrolysis?

Low yields during ester hydrolysis (e.g., ethyl to carboxylic acid) may result from incomplete reaction or side-product formation. Mitigation approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.